Asoxime chloride

Vue d'ensemble

Description

Ce composé est un solide cristallin qui ne se dissout pas bien dans les solvants organiques tels que l'éthanol, le diméthylsulfoxyde ou le diméthylformamide . Il est connu pour sa capacité à réactiver l'acétylcholinestérase, une enzyme inhibée par les organophosphorés, inversant ainsi les effets toxiques de ces composés .

Méthodes De Préparation

La synthèse de l'asoxime (chlorure) implique la réaction de l'hydroxylamine avec des aldéhydes ou des cétones pour former des oximes . La méthode classique de synthèse des oximes comprend le traitement de l'hydroxylamine avec des composés carbonylés. De plus, les oximes peuvent être dérivées de composés non carbonylés par réduction des nitroalcènes . Les méthodes de production industrielle impliquent généralement la création de solutions aqueuses d'asoxime (chlorure) en dissolvant la forme cristalline directement dans des tampons aqueux, en évitant les solvants organiques .

Analyse Des Réactions Chimiques

Complexation with Cucurbituril (CB)

Asoxime chloride forms a stable complex with cucurbituril (CB), enhancing its brain bioavailability. Pharmacokinetic studies in mice revealed:

-

Increased AUC in brain : Asoxime-CB complex showed >3-fold higher brain AUC compared to asoxime alone .

-

Improved reactivation : The complex increased AChE activity by ~30% in brain compared to atropine alone, correlating with pharmacokinetic improvements .

-

Functional outcomes : Enhanced protection against organophosphate poisoning, validated via functional observational battery tests .

O-Acylhydroxamate Formation

The reaction of oxime chlorides (e.g., this compound derivatives) with carboxylic acids produces O-acylhydroxamates, which are valuable in organic synthesis. Key features:

-

Versatility : Works with diverse carboxylic acids, including aromatic, heterocyclic, and alkyl derivatives .

-

Efficiency : Reactions proceed under mild conditions (room temperature, 12 hours), avoiding harsh reagents .

-

Stability : Products are isolable and scalable, as demonstrated by a gram-scale synthesis of benzoic acid derivatives .

Molecular Interactions and Reactivation Mechanism

This compound’s reactivation of AChE involves nucleophilic attack on organophosphate-AChE conjugates. Molecular modeling highlights:

-

Binding energies : Asoxime exhibits stronger binding (–2022 kJ/mol) compared to 2-PAM (–894 kJ/mol) in AChE-VX complexes .

-

Asp74 interactions : Asoxime interacts more favorably with Asp74 residues than other oximes, contributing to reactivation efficacy .

-

Interaction site volume : Asoxime occupies smaller volumes (0.20 nm³) compared to RS41A (0.33 nm³), optimizing spatial fit in the active site .

Table 2: Comparative Binding Energies of Oximes in AChE Complexes

| Oxime | Binding Energy (kJ/mol) | Asp74 Interaction (kJ/mol) |

|---|---|---|

| HI-6 (Asoxime) | –2022.36 | –233.47 |

| 2-PAM | –894.23 | –45.62 |

| RS41A | –102.43 | 1.79 |

Data from molecular modeling studies .

Stability and Solubility

This compound exists as a crystalline solid with limited solubility in organic solvents (e.g., ethanol, DMSO) but dissolves in aqueous buffers like PBS (pH 7.2) at ~10 mg/mL . Its dichloride salt form ensures stability under storage at –20°C .

Applications De Recherche Scientifique

Asoxime chloride is an asymmetric bis-pyridinium aldoxime that serves as an acetylcholinesterase (AChE) reactivator . It functions through nucleophilic attack of oximate anions on organophosphate-AChE conjugates .

Scientific Research Applications

- Counteracting Organophosphate Poisoning this compound is crucial in treating poisoning from organophosphates and sulfonates, common in agricultural, industrial, and military settings .

- Acetylcholinesterase Reactivation Functions by reversing the inactivation of cholinesterase caused by organophosphates or sulfonates .

- Reactivation of AChE Asoxime can significantly reactivate AChE function, potentially increasing it from approximately 3% to over 80% when using a dose of 100 µM against paraoxon poisoning . The effectiveness of oxime drugs can vary based on dosage, the specific oxime used, and the type of organophosphate involved .

- Treatment with Atropine and Pralidoxime Studies suggest that combined treatment with pralidoxime and atropine can maximize survival rates in cases of organophosphate poisoning .

Enhancing Brain Bioavailability

A study explored using cucurbituril (CB) to encapsulate asoxime, enhancing its brain bioavailability and treatment window . The results indicated that administering asoxime as a complex with CB led to a greater than threefold increase in the area under the curve (AUC) in the brain, compared to administering asoxime alone . This method improved brain AChE activity by approximately 30% compared to using atropine alone .

Evaluation of Muscle Tissue

Studies on rats show that acute toxic muscle injury can occur within 7 days following treatment with varying concentrations of oximes . The severity of the injury, assessed via Cytoplasmic Degeneration Score (CDS), can range from cytoplasm degeneration to focal necrosis, with vascular changes also observed .

Development of a Brain Slice Assay

Mécanisme D'action

The mechanism of action of asoxime (chloride) involves the nucleophilic attack of oximate anions on organophosphate-acetylcholinesterase conjugates . This reaction breaks the bond between the organophosphate and the enzyme, thereby reactivating acetylcholinesterase. The reactivated enzyme can then hydrolyze acetylcholine, restoring normal nerve function . The molecular targets of asoxime (chloride) are the organophosphate-inhibited acetylcholinesterase enzymes, and the primary pathway involved is the reactivation of these enzymes .

Comparaison Avec Des Composés Similaires

L'asoxime (chlorure) est comparée à d'autres composés similaires tels que la pralidoxime, l'obidoxime, la trimédoxime et la méthoxime . Ces composés sont également des réactivateurs de l'acétylcholinestérase à base d'oxime utilisés dans le traitement de l'intoxication aux organophosphorés. L'asoxime (chlorure) est unique dans sa structure en tant qu'aldoxime bis-pyridinium asymétrique, ce qui lui confère une efficacité plus élevée dans la réactivation de l'acétylcholinestérase par rapport à certaines autres oximes . Les composés similaires comprennent :

- Pralidoxime

- Obidoxime

- Trimedoxime

- Méthoxime

L'asoxime (chlorure) se distingue par son potentiel de réactivation plus élevé et sa capacité à résister au vieillissement, ce qui en fait un antidote plus efficace dans certains cas d'intoxication aux organophosphorés .

Activité Biologique

Asoxime chloride, also known as HI-6, is a compound primarily studied for its potential as an antidote in organophosphate (OP) poisoning. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and associated toxicological effects.

This compound functions by reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. The mechanism involves the oxime group of this compound binding to the phosphorylated serine residue in AChE, facilitating the release of the OP and restoring enzymatic activity. This process is crucial for mitigating the effects of OP poisoning, which can lead to severe neurological damage or death.

Pharmacokinetic Studies

Recent pharmacokinetic studies have shown that this compound's effectiveness can be significantly enhanced when administered in complex formulations. For instance, a study demonstrated that the encapsulation of asoxime within cucurbituril carriers increased its bioavailability in the brain by over three times compared to free asoxime administration. This enhancement was reflected in a 30% increase in AChE activity in the brain when administered with cucurbituril compared to traditional treatments like atropine alone .

Comparative Efficacy

In comparative studies against various oximes, this compound has shown variable efficacy based on dosage and type of OP. For example, at a concentration of 100 µM, this compound effectively reactivated AChE activity from approximately 3% back to over 80% in cases of paraoxon poisoning. However, at lower concentrations (10 µM), its efficacy diminished significantly .

| Oxime Type | Dose (µM) | AChE Reactivation (%) |

|---|---|---|

| This compound | 10 | 3 |

| This compound | 100 | >80 |

| Obidoxime | 10 | 70 |

Toxicological Effects

Despite its therapeutic potential, studies have indicated that this compound may have adverse effects on skeletal muscle tissues. In animal models, treatment with asoxime resulted in degenerative changes such as intracellular edema and focal necrosis within muscle fibers. These findings suggest that while this compound is effective for reactivating AChE, it may also pose risks for muscle integrity .

Case Study Overview

Clinical investigations have focused on the use of this compound in real-world scenarios of OP poisoning. One notable case involved a cohort study assessing the outcomes of patients treated with this compound alongside standard care. The results indicated improved survival rates and reduced symptoms when asoxime was included in treatment regimens .

Immunomodulatory Effects

Interestingly, recent research has suggested that this compound may also have immunomodulatory properties. In animal models, it was observed that this compound could enhance vaccination efficacy by modulating immune responses through its action on acetylcholine receptors . This dual functionality opens avenues for further exploration into its use beyond just antidotal therapy.

Propriétés

Numéro CAS |

34433-31-3 |

|---|---|

Formule moléculaire |

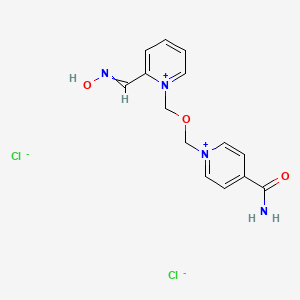

C14H16Cl2N4O3 |

Poids moléculaire |

359.2 g/mol |

Nom IUPAC |

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |

InChI |

InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |

Clé InChI |

QELSIJXWEROXOE-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

SMILES isomérique |

C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

SMILES canonique |

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

((2-hydroxyiminomethylpyridiniummethyl)-(4'- carbamoylpyridiniummethyl))ether dichloride 1-(((4-(aminocarbonyl)pyridino)methoxy)methyl)-2-((hydroxyimino)methyl)pyridinium dichloride 1-(2-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium)-2-oxapropane asoxime chloride H16 HI 6 HI-6 som-sim |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.